N-[2-(1,6-dimethylindol-3-yl)ethyl]-3-(methylcarbamoylamino)azetidine-1-carboxamide
Description
N-[2-(1,6-dimethylindol-3-yl)ethyl]-3-(methylcarbamoylamino)azetidine-1-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Properties
IUPAC Name |
N-[2-(1,6-dimethylindol-3-yl)ethyl]-3-(methylcarbamoylamino)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-12-4-5-15-13(9-22(3)16(15)8-12)6-7-20-18(25)23-10-14(11-23)21-17(24)19-2/h4-5,8-9,14H,6-7,10-11H2,1-3H3,(H,20,25)(H2,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLLDDRNIFIAFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2C)CCNC(=O)N3CC(C3)NC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,6-dimethylindol-3-yl)ethyl]-3-(methylcarbamoylamino)azetidine-1-carboxamide can be achieved through a multi-step process involving the following key steps:
Fischer Indolisation: This step involves the formation of the indole core from aryl hydrazines and ketones.
N-Alkylation: The indole core is then alkylated using alkyl halides to introduce the 1,6-dimethylindol-3-yl group.
Azetidine Formation: The azetidine ring is formed through a cyclization reaction involving appropriate precursors under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for Fischer indolisation and N-alkylation steps, as well as the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,6-dimethylindol-3-yl)ethyl]-3-(methylcarbamoylamino)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindole derivatives under mild oxidizing conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(1,6-dimethylindol-3-yl)ethyl]-3-(methylcarbamoylamino)azetidine-1-carboxamide involves its interaction with specific molecular targets. The indole core is known to interact with various enzymes and receptors, modulating their activity. The azetidine ring and carbamoylamino group further enhance its binding affinity and specificity . The compound can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
N-(indol-2-yl)amides: These compounds have similar indole cores but differ in the position of the substituents.
N-(indol-3-yl)amides: These compounds have the indole core substituted at the 3-position, similar to the compound .
Uniqueness
N-[2-(1,6-dimethylindol-3-yl)ethyl]-3-(methylcarbamoylamino)azetidine-1-carboxamide is unique due to the presence of the azetidine ring and the specific substitution pattern on the indole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
